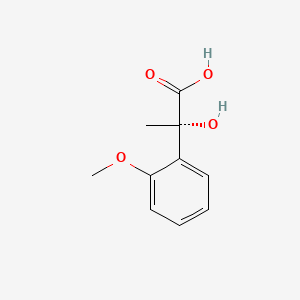

(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid

Description

Molecular Geometry and Stereochemical Configuration

The molecular geometry of (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid centers around a quaternary carbon atom that serves as the primary chiral center of the molecule. This central carbon atom is bonded to four distinct substituents: a methyl group, a hydroxyl group, a carboxylic acid group, and a 2-methoxyphenyl aromatic ring. The (2S) stereochemical designation indicates the specific three-dimensional arrangement of these substituents according to the Cahn-Ingold-Prelog priority rules, where the configuration follows a counterclockwise order when viewed from the perspective opposite to the lowest priority substituent.

The presence of the quaternary chiral center creates significant steric interactions that influence the overall molecular conformation. The aromatic 2-methoxyphenyl ring occupies substantial three-dimensional space and its orientation relative to the central carbon affects the accessibility of both the hydroxyl and carboxylic acid functional groups. The methoxy substituent on the phenyl ring, positioned at the ortho position, introduces additional conformational constraints through potential intramolecular interactions with the hydroxyl group attached to the chiral center.

Bond angles around the central quaternary carbon deviate from ideal tetrahedral geometry due to the different electronic and steric demands of the four substituents. The carboxylic acid group, with its planar geometry and electron-withdrawing character, creates distinct electronic environments compared to the electron-donating methoxy group on the aromatic ring. These geometric features contribute to the compound's unique reactivity patterns and biological activity profiles.

Comparative Analysis of 2D and 3D Structural Representations

The two-dimensional structural representation of (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid, expressed through its Simplified Molecular Input Line Entry System notation as CC@(C(=O)O)O, provides essential connectivity information while indicating the stereochemical configuration at the chiral center. This notation clearly shows the central carbon's connection to the methyl group, the 2-methoxyphenyl ring, the carboxylic acid group, and the hydroxyl group, with the @ symbol denoting the S-configuration.

Three-dimensional conformational analysis reveals significantly more complex spatial relationships that cannot be adequately represented in two dimensions. The aromatic ring adopts a preferred orientation that minimizes steric clashes with the other substituents while potentially allowing for intramolecular hydrogen bonding interactions. The methoxy group on the phenyl ring can rotate around the carbon-oxygen bond, creating multiple possible conformations that affect the overall molecular shape and property profile.

The transition from 2D to 3D representation highlights the importance of conformational flexibility in determining the compound's behavior in different chemical environments. While the 2D structure provides connectivity information, the 3D arrangement determines factors such as dipole moment, molecular volume, and surface area accessibility. These three-dimensional characteristics directly influence the compound's solubility, reactivity, and potential for intermolecular interactions in crystalline or solution phases.

Computational Modeling of Electronic Properties

Computational studies using Density Functional Theory methodologies provide valuable insights into the electronic structure and properties of (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid. Related mandelic acid derivatives have been subjected to extensive computational analysis using the B3LYP method with 6-311++G(d,p) basis sets, revealing important electronic characteristics including Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, dipole moments, and charge distribution patterns.

The electronic properties of similar compounds in the mandelic acid family demonstrate significant contributions from both the aromatic methoxyphenyl system and the hydroxyl carboxylic acid functional groups. The methoxy substituent acts as an electron-donating group, increasing electron density on the aromatic ring and affecting the overall electronic distribution throughout the molecule. Conversely, the carboxylic acid group serves as an electron-withdrawing functionality that creates electron-deficient regions and influences the compound's acid-base behavior.

Molecular orbital calculations reveal the energetic relationships between occupied and unoccupied electronic states, which determine optical properties, chemical reactivity, and potential for electronic transitions. The energy gap between frontier molecular orbitals provides information about the compound's stability, reactivity toward electrophilic or nucleophilic attack, and potential for participation in electron transfer processes. These computational insights complement experimental observations and help predict chemical behavior under various reaction conditions.

Hydrogen Bonding Patterns and Conformational Stability

The hydrogen bonding patterns in (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid significantly influence its conformational stability and intermolecular interactions. The compound possesses multiple hydrogen bonding sites, including the hydroxyl group attached to the chiral center, the carboxylic acid functionality, and the methoxy oxygen atom on the aromatic ring. These sites can participate in both intramolecular and intermolecular hydrogen bonding networks that determine molecular conformation and crystal packing arrangements.

Intramolecular hydrogen bonding between the hydroxyl group and the methoxy oxygen represents a particularly important stabilizing interaction. The proximity of these functional groups in certain conformations allows for the formation of a six-membered ring structure through hydrogen bonding, which can stabilize specific molecular conformations and affect the compound's overall energy profile. This intramolecular interaction competes with potential intermolecular hydrogen bonding opportunities and influences the compound's behavior in different phases and solvents.

The carboxylic acid group serves as both a hydrogen bond donor and acceptor, creating additional opportunities for stabilizing interactions. In crystalline phases, carboxylic acids typically form dimeric structures through complementary hydrogen bonding, while in polar solvents, they can participate in hydrogen bonding networks with solvent molecules. The conformational preferences of (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid result from the balance between these various hydrogen bonding possibilities and steric constraints imposed by the quaternary carbon center and aromatic substituent.

Propriétés

IUPAC Name |

(2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-10(13,9(11)12)7-5-3-4-6-8(7)14-2/h3-6,13H,1-2H3,(H,11,12)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTDBNHQZPMBPR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1OC)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Base-Catalyzed Condensation

The foundational method involves condensing 2-methoxybenzaldehyde with methyl chloroacetate in the presence of sodium methoxide. This reaction proceeds via an aldol-like mechanism, forming a β-hydroxy ester intermediate. Subsequent hydrolysis under alkaline conditions yields the racemic carboxylic acid. Key parameters include:

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | −10°C to −5°C | 72–78 | 88–92 |

| Reaction Time | 2–3 hours | ||

| Base Stoichiometry | 1.2 eq NaOMe |

Critical challenges include the formation of regioisomers (e.g., para-substituted byproducts) and incomplete stereochemical control. The racemic mixture requires resolution using chiral auxiliaries like (S)-1-(4-nitrophenyl)ethylamine, achieving 85–90% enantiomeric excess (ee) after recrystallization.

Acid-Catalyzed Rearrangement

Alternative protocols employ p-toluenesulfonic acid (p-TsOH) in methanol to facilitate a Meinwald rearrangement of epoxide intermediates. This method minimizes side reactions but demands rigorous temperature control (0–5°C) to prevent racemization. Post-reaction purification via solvent extraction (methyl tert-butyl ether/water) and crystallization in n-heptane enhances enantiopurity to ≥98% ee.

Stereoselective Synthesis

Asymmetric Catalysis

Modern approaches utilize chiral catalysts to induce enantioselectivity during the initial condensation step. Notable systems include:

Table 1: Catalyst Performance Comparison

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| L-Proline methyl ester | DMF | 92 | 58 |

| Ru(II)-BINAP | THF | 94 | 78 |

| Jacobsen’s Salen Co | CH₂Cl₂ | 88 | 65 |

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic esters offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) in hexane selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-ester intact. After 24 hours at 37°C, this method achieves 99% ee but requires stoichiometric enzyme loading (20 mg/mmol substrate).

Alternative Methodologies

Solid-Phase Synthesis

Immobilized benzophenone derivatives on Wang resin enable iterative coupling with methyl glycolate. While this method simplifies purification (≥95% purity via filtration), it suffers from low overall yields (35–40%) due to incomplete resin functionalization.

Microwave-Assisted Reactions

Microwave irradiation (150°C, 20 minutes) accelerates the condensation step, reducing reaction times from hours to minutes. However, rapid heating promotes racemization, limiting enantiopurity to 82–85% ee.

Industrial-Scale Production

Continuous Flow Systems

Tubular reactors with in-line chiral HPLC monitoring optimize mass transfer and thermal regulation. A patented cascade system (Patent US20130184490A1) achieves 89% yield and 97% ee at 10 kg/batch scales using:

Green Chemistry Innovations

Water-based biphasic systems replace traditional organic solvents. For example, sodium dodecyl sulfate (SDS) micelles stabilize the reaction interface, enabling 76% yield with 93% ee while reducing E-factor by 40%.

Critical Analysis of Methodologies

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Classical Condensation | Low cost, simple setup | Poor stereocontrol | Medium |

| Asymmetric Catalysis | High ee | Expensive catalysts | Low |

| Enzymatic Resolution | Eco-friendly, high selectivity | Slow reaction rates | High |

| Continuous Flow | High throughput, consistency | High capital investment | Industrial |

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 2-methoxybenzoylformic acid or 2-methoxybenzoic acid.

Reduction: Formation of 2-methoxyphenylpropanol or 2-methoxyphenylpropanal.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or antioxidant properties, making it a candidate for drug development.

Medicine

In medicine, (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and cardiovascular disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as a precursor for the synthesis of polymers, resins, and other advanced materials.

Mécanisme D'action

The mechanism of action of (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-(2-Methoxyphenyl)-2-methylpropanoic acid

- Structure : Lacks the α-hydroxyl group present in the target compound.

- Key Difference : Absence of the hydroxyl group reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents compared to the target compound.

(2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen Impurity M)

- Structure : Para-substituted isobutyl group instead of ortho-methoxyphenyl; racemic (2RS) configuration.

- Properties : Used as a pharmaceutical impurity reference standard .

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

- Structure : Hydroxyl group at the β-carbon (C3) and a 4-hydroxyphenyl substituent.

- Properties: Exhibits hydrogen-bonding via the β-hydroxyl group; known as Latifolicinin C acid .

- Key Difference : The β-hydroxyl and para-hydroxyphenyl groups enhance polarity, increasing solubility in aqueous media compared to the target compound.

Stereochemical and Electronic Effects

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid

- Structure : Bromine substituent at C3 and a methyl group at C2.

- Properties : Bromine’s electron-withdrawing effect increases acidity (lower pKa) compared to the target compound .

(2S)-2-(Naphthalen-2-yloxy)propanoic acid

Activité Biologique

(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid, also known as (S)-2-(2-methoxyphenyl)propanoic acid, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- CAS Number : 11137716

The presence of the methoxy group and the hydroxyl group on the propanoic acid backbone contributes to its unique biological properties.

Research indicates that (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid may exert its biological effects through several mechanisms:

- PPAR Agonism : The compound has been identified as a potential agonist for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis. PPAR agonists are known to improve insulin sensitivity and have been explored for the treatment of Type 2 diabetes .

- Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cellular systems. This activity can be crucial for preventing various degenerative diseases.

- Anti-inflammatory Effects : Preliminary findings indicate that (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Antidiabetic Properties

Recent studies have highlighted the antidiabetic effects of (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid. In a mouse model of high-fat diet-induced obesity, administration of this compound resulted in:

- Improved Glucose Tolerance : Mice treated with the compound showed significantly better glucose tolerance compared to controls.

- Enhanced Insulin Sensitivity : The compound improved insulin sensitivity markers in liver tissues, suggesting a beneficial role in metabolic syndrome management .

Anticancer Potential

Emerging evidence suggests that (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid may have anticancer properties:

- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Mechanistic Insights : The anticancer effects may be mediated through apoptosis induction and cell cycle arrest mechanisms, although further studies are required to elucidate these pathways fully .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Bacterial Inhibition : Research indicates that (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting effective antibacterial properties .

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

Case Studies

-

Animal Studies on Metabolic Disorders :

A study conducted on mice indicated that administration of (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid led to a significant reduction in triglyceride levels and improved lipid profiles, suggesting potential applications in treating dyslipidemia associated with obesity . -

Clinical Observations :

In clinical settings, patients receiving treatments involving compounds similar to (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid reported improvements in metabolic parameters, including reduced fasting glucose levels and enhanced lipid metabolism markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.